tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)14-4-5-15-9(8-16)6-13-10(15)7-14/h6,16H,4-5,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSZGILROVDDEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=NC=C2CO)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Imidazo[1,2-a]pyrazine Core
- The core heterocycle is typically synthesized via cyclization reactions involving amino-pyrazine derivatives and appropriate aldehydes or ketones.
- For example, condensation of pyrazine derivatives with amino-aldehydes under acidic or catalytic conditions can yield the imidazo[1,2-a]pyrazine skeleton.
- Subsequent reduction or partial hydrogenation steps may be applied to obtain the 5,6-dihydro form.
Introduction of the tert-Butyl Ester Group
- The tert-butyl ester is commonly introduced via esterification or carbamate formation using tert-butyl protecting groups.
- A typical approach involves reacting the carboxylic acid precursor with tert-butanol in the presence of an acid catalyst or using tert-butyl chloroformate to form the tert-butyl carbamate.
- This protecting group enhances stability and solubility and facilitates further synthetic manipulation.
Installation of the Hydroxymethyl Group
- The hydroxymethyl substituent at position 3 is introduced via hydroxymethylation reactions.
- This can be achieved by reacting the imidazo[1,2-a]pyrazine intermediate with formaldehyde or paraformaldehyde under basic or acidic conditions.
- Alternatively, hydroxymethyl groups can be introduced by nucleophilic substitution or reduction of appropriate precursors bearing halomethyl or formyl groups.
Representative Experimental Procedures and Conditions
Specific Literature-Based Synthetic Example
A synthesis reported for related imidazo[1,2-a]pyrazine derivatives involves:
- Starting from 1,1-dimethylethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-7-carboxylate dissolved in dichloromethane.
- Treatment with trifluoroacetic acid at 0°C, stirring for 15 minutes then at room temperature for 45 minutes to effect cyclization and functional group transformations.
- Solvent removal under reduced pressure yields the intermediate.
- Subsequent reaction with tetrabutylammonium fluoride in tetrahydrofuran under reflux for 21.5 hours installs hydroxymethyl groups.
- Purification by flash chromatography yields the desired compound in moderate yield (~35%).
Stock Solution Preparation and Formulation Notes
For research applications, the compound is prepared as stock solutions with precise molarity calculations based on molecular weight (253.3 g/mol). Typical preparation volumes for different concentrations are tabulated below:
| Amount of Compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution Volume (mL) | 3.9479 | 19.7394 | 39.4789 |
| 5 mM Solution Volume (mL) | 0.7896 | 3.9479 | 7.8958 |
| 10 mM Solution Volume (mL) | 0.3948 | 1.9739 | 3.9479 |
These stock solutions are prepared in solvents such as DMSO, PEG300, Tween 80, or corn oil, with stepwise addition and mixing to ensure clarity and homogeneity before biological testing or further use.
Summary Table of Preparation Methodologies
| Preparation Aspect | Method Description | Key Reagents | Conditions | Yield/Notes |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrazine core synthesis | Cyclization of aminopyrazine with aldehydes | Aminopyrazine, aldehyde, acid catalyst | Reflux or microwave irradiation (50°C, 2 h) | Moderate to high yield |
| tert-Butyl ester introduction | Esterification or carbamate formation | tert-Butyl chloroformate or tert-butanol | Room temp to reflux | High yield, stable protecting group |
| Hydroxymethyl group installation | Hydroxymethylation via formaldehyde or nucleophilic substitution | Formaldehyde, base or acid | Room temperature | Moderate yield, requires purification |
| Purification | Flash column chromatography | Silica gel, CH2Cl2/MeOH eluent | Ambient conditions | Essential for purity |
Research Findings and Notes
- The synthetic routes are designed to yield compounds with potential biological activities, including antimicrobial and anticancer properties, leveraging the heterocyclic imidazo[1,2-a]pyrazine scaffold.
- Purification by flash chromatography is critical to remove side products and obtain analytically pure material for research use.
- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry significantly impact yield and purity.
- Preparation of stock solutions with precise molarity is essential for reproducible biological assays.
This detailed overview of preparation methods for tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate integrates diverse research findings and practical synthetic procedures, providing a professional and authoritative resource for researchers working with this compound.
Chemical Reactions Analysis
Tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate has been investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research indicates that derivatives of imidazo[1,2-a]pyrazines exhibit anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. This mechanism is attributed to the compound's ability to interfere with cell signaling pathways involved in cancer progression.
Pharmacology
The compound's pharmacological potential is being explored in various areas, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. The mechanism involves disrupting bacterial cell membranes.
- Neuroprotective Effects : There is emerging evidence that imidazo[1,2-a]pyrazine derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating potential use in neurodegenerative diseases.
Material Science
In material science, this compound is being explored for its role as a building block in polymer synthesis. Its ability to form stable structures makes it suitable for creating novel materials with enhanced properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The position and nature of substituents on the imidazo[1,2-a]pyrazine ring significantly influence chemical reactivity, solubility, and biological activity. Below is a comparison with key analogs:

Key Observations :
- Substituent Position : The 2-hydroxymethyl analog (CAS 1250996-70-3) shares similar solubility challenges with the 3-hydroxymethyl target compound, requiring storage at 2–8°C to prevent degradation . In contrast, bromine at position 3 enhances reactivity for Suzuki-Miyaura couplings but introduces toxicity risks .
- Biological Activity: Amino- and fluorophenyl-substituted derivatives exhibit potent antimalarial activity (IC50 < 100 nM), suggesting that electron-withdrawing groups at positions 2 and 3 enhance target engagement .
Biological Activity
Tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate is a compound of interest due to its potential biological activities. This article explores its structure, biological properties, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : CHNO
CAS Number : 1314391-41-7
Molecular Weight : 253.30 g/mol
InChI Key : IYSZGILROVDDEJ-UHFFFAOYSA-N
Physical Form : Pale-yellow to yellow-brown solid
Antimicrobial Properties
Several studies have investigated the antimicrobial activity of imidazopyrazine derivatives. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance, derivatives have shown efficacy against Staphylococcus aureus and Candida albicans , suggesting a potential role in treating infections caused by these pathogens .
Anticancer Activity
Research has also highlighted the anticancer potential of imidazo[1,2-a]pyrazine derivatives. In vitro studies demonstrated that these compounds can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, administration of this compound resulted in reduced neuronal death and improved cognitive function. This effect is hypothesized to be linked to its ability to modulate neurotransmitter systems and reduce oxidative stress .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of tests were conducted to evaluate the antimicrobial efficacy of various imidazopyrazine derivatives. This compound was tested against E. coli , showing a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity .
Study 2: Anticancer Activity
A recent study explored the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated that treatment with this compound at concentrations ranging from 10 to 50 µM led to significant reductions in cell viability (up to 70% at the highest concentration), suggesting potent anticancer properties .
Study 3: Neuroprotection
In a neurotoxicity model using SH-SY5Y neuroblastoma cells exposed to oxidative stressors, the compound demonstrated protective effects. Cells treated with this compound showed significantly lower levels of reactive oxygen species (ROS) compared to untreated controls .
Q & A
Q. What are the common synthetic routes for tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate?
The compound is typically synthesized via multi-step reactions involving Ugi reactions, Boc-protection strategies, and reductive amination. For example, tert-butyl carbamate derivatives are prepared by reacting intermediates with Boc-glycine or Boc-dimethylglycine under HATU-mediated coupling, followed by TFA deprotection . Key steps include:
- Solvent selection : Dichloromethane (DCM) is often used for TFA-mediated deprotection.
- Purification : Flash column chromatography (e.g., MeOH/DCM gradients) or recrystallization (DCM/hexane) ensures high purity .
Q. How is the compound characterized post-synthesis?
Characterization involves:
- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry and stereochemistry. For instance, δ 5.17–5.15 ppm (m, 2H) in 1H NMR corresponds to protons adjacent to the hydroxymethyl group .
- Mass spectrometry : LC-MS (e.g., m/z 385.2 [M+H]+) verifies molecular weight .
- Elemental analysis : Matches calculated vs. experimental %C, %H, and %N (e.g., %C = 53.28/53.18) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) impact biological activity in related imidazolopiperazines?
Anti-malarial activity (IC50) is highly sensitive to substituents. For example:
- Fluorophenyl groups : Compounds with 4-fluorophenylamino substituents (e.g., Compound 23) show IC50 = 20–25 nM against P. falciparum (3D7 strain), while methyl or bromo substitutions reduce potency (IC50 = 200–168 nM) .
- Stereochemistry : (R)- vs. (S)-configurations in chiral centers (e.g., Compound 3 vs. 2) lead to 2-fold differences in IC50 values . Methodological Insight : Use QSAR models or artificial neural networks to predict activity based on substituent electronic/hydrophobic properties .
Q. What strategies optimize synthetic yield and regioselectivity in imidazo[1,2-a]pyrazine derivatives?
Critical parameters include:
- Reaction temperature : Controlled heating (e.g., 100°C for carbodiimide-mediated couplings) minimizes side reactions .
- Catalyst choice : Palladium on carbon (Pd/C) enhances reductive amination efficiency .
- Protection/deprotection : Boc groups stabilize intermediates during coupling, while TFA selectively cleaves them without disrupting hydroxymethyl moieties .
Q. How can analytical methods resolve contradictions in structural data for complex intermediates?
Discrepancies in elemental analysis or NMR signals are addressed via:
- Multi-technique validation : Combine HRMS (e.g., m/z 515.2 [M+H]+) with 2D NMR (COSY, HSQC) to confirm connectivity .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry in diastereomeric mixtures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

